N-(2-fluorobenzyl)propan-1-amine
Overview
Description
N-(2-fluorobenzyl)propan-1-amine is a heterocyclic organic compound with the molecular formula C10H14FN and a molecular weight of 167.22 g/mol . This compound is characterized by the presence of a fluorobenzyl group attached to a propan-1-amine moiety. It is commonly used in experimental and research settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-fluorobenzyl)propan-1-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of a haloalkane with a primary amine. For instance, 2-fluorobenzyl chloride can react with propan-1-amine under basic conditions to yield this compound . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and controlled production of the compound, ensuring high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-(2-fluorobenzyl)propan-1-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-fluorobenzyl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The propan-1-amine moiety may also play a role in modulating the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)propan-1-amine
- N-(2-bromobenzyl)propan-1-amine
- N-(2-methylbenzyl)propan-1-amine
Uniqueness
N-(2-fluorobenzyl)propan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-(2-fluorophenyl)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHQNVQHOIVSTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640531 | |
Record name | 4-(2-Fluorophenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62924-67-8 | |
Record name | 4-(2-Fluorophenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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